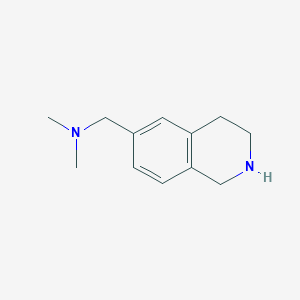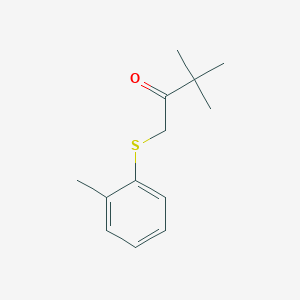![molecular formula C7H14ClNO2 B13563761 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reagents used are economical and readily available, and the process is straightforward, making it suitable for batch production. The purity of the final product can reach up to 98%, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogenation agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Applications De Recherche Scientifique
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxa-8-azaspiro[3.5]nonan-2-ol: Similar structure but different position of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spiro compound with different substituents.
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: Similar core structure with an additional acetic acid group.
Uniqueness
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
5-oxa-2-azaspiro[3.5]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-2-1-3-10-7(6)4-8-5-7;/h6,8-9H,1-5H2;1H |
Clé InChI |
KHCKCAKZHVQZJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(CNC2)OC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



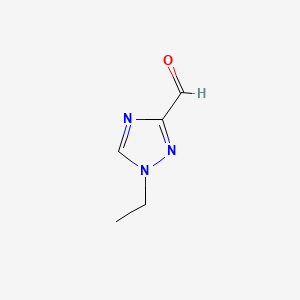
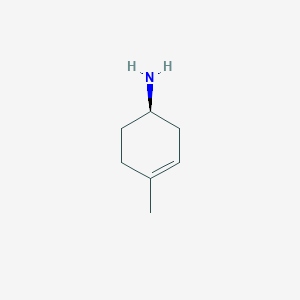
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)

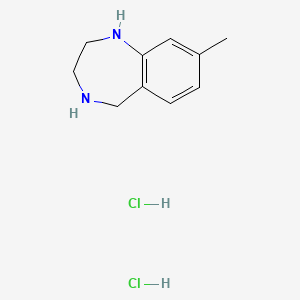
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
